7-methyl-2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride
Overview
Description
7-methyl-2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride: is a versatile small molecule scaffold used in various research and industrial applications. It is known for its unique structure, which combines a pyrido[1,2-a]pyrimidine core with a methyl group and a hydroxyl group, making it a valuable compound for synthetic chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another method involves the condensation of DMF-DMA at the methyl group of the acetyl moiety, leading to cyclization and subsequent elimination of N,N-dimethylpropionamide .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: The compound can participate in substitution reactions, especially at the methyl group or the hydroxyl group, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications .
Biology: In biological research, it serves as a scaffold for the development of bioactive molecules, including enzyme inhibitors and receptor modulators .
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials, contributing to the development of new products with enhanced properties .
Mechanism of Action
The mechanism of action of 7-methyl-2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. This modulation can result in various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidine: This compound shares a similar pyrimidine core but lacks the hydroxyl and methyl groups, making it less versatile in certain applications.
4H-pyrido[1,2-a]pyrimidin-4-one: This compound has a similar structure but differs in the oxidation state and functional groups, leading to different chemical properties and reactivity.
Uniqueness: 7-methyl-2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride is unique due to its combination of a pyrido[1,2-a]pyrimidine core with a methyl group and a hydroxyl group. This unique structure allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
7-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c1-7-2-3-9-10-4-8(12)6-11(9)5-7;/h2-3,5,8,12H,4,6H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPCJEZZJHUBMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2CC(CN=C2C=C1)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6056-42-4 | |
Record name | 2H-Pyrido[1,2-a]pyrimidin-3-ol, 3,4-dihydro-7-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6056-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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